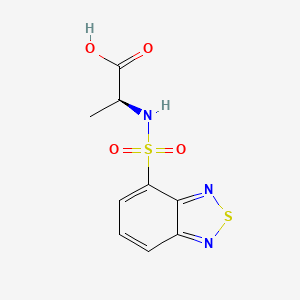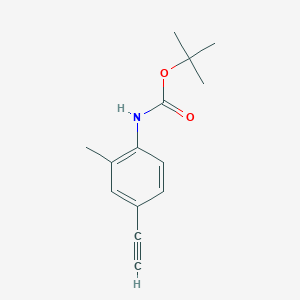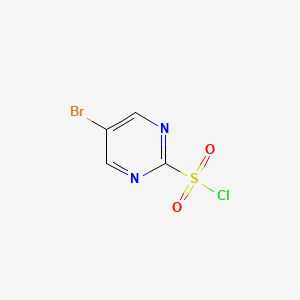![molecular formula C6H11F2NO2 B13162645 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is an organic compound with the molecular formula C6H11F2NO2 It is characterized by the presence of two fluorine atoms and an amino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid typically involves the reaction of difluoroacetic acid derivatives with isopropylamine under controlled conditions. One common method includes the use of ethyl bromodifluoroacetate as a starting material, which undergoes a reaction with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted products.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2,2-Difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid
Uniqueness
2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid is unique due to its specific structural features, such as the presence of two fluorine atoms and an isopropylamino group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H11F2NO2 |
|---|---|
Peso molecular |
167.15 g/mol |
Nombre IUPAC |
2,2-difluoro-3-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-4(2)9-3-6(7,8)5(10)11/h4,9H,3H2,1-2H3,(H,10,11) |
Clave InChI |
CWYTZPHVFABGOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)

![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)










